

Spectroscopic Data and Analysis of Disperse Red 74: A Technical Guide

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Compound of Interest

Compound Name: *Disperse Red 74*

Cat. No.: *B3029303*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the monoazo dye, **Disperse Red 74** (C.I. 113379). The information is tailored for researchers and professionals in drug development and related scientific fields, offering a structured presentation of spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.

Chemical Structure and Identification

Disperse Red 74 is chemically identified as N-[5-[bis[2-(acetoxy)ethyl]amino]-2-[(E)-(4-nitrophenyl)diazenyl]phenyl]acetamide.^[1] Its fundamental properties are summarized below.

Property	Value
Chemical Formula	C ₂₂ H ₂₅ N ₅ O ₇
Molecular Weight	471.46 g/mol
CAS Number	61703-11-5

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within a chromophore-containing molecule like **Disperse Red 74**. The extended π -system of the azo

linkage and aromatic rings gives rise to strong absorption in the visible region, which is responsible for its color.

UV-Vis Spectroscopic Data

The maximum absorption wavelength (λ_{max}) for **Disperse Red 74** has been reported in the visible range.

Parameter	Value	Solvent
λ_{max}	496 nm	Acetone

Experimental Protocol for UV-Vis Spectroscopy

A generalized protocol for obtaining the UV-Vis absorption spectrum of a disperse dye like **Disperse Red 74** is as follows:

- Sample Preparation:
 - Prepare a stock solution of **Disperse Red 74** in a suitable solvent (e.g., acetone, ethanol, or dimethylformamide) at a concentration of approximately 1 mg/mL. Disperse dyes often have low water solubility, necessitating the use of organic solvents.
 - From the stock solution, prepare a dilute solution (e.g., 5-10 $\mu\text{g/mL}$) in the same solvent to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
- Instrumentation:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Set the wavelength range for scanning, typically from 200 to 800 nm, to capture both UV and visible absorptions.
- Measurement:
 - Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

- Rinse the cuvette with the dilute sample solution before filling it for measurement.
- Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of **Disperse Red 74** by revealing the local electronic environment of the hydrogen (^1H) and carbon (^{13}C) nuclei. While specific experimental spectra for **Disperse Red 74** are not readily available in the public domain, plausible chemical shifts can be predicted based on its structure and data from analogous compounds.

Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.3	d	2H	Aromatic protons ortho to the nitro group
~7.9	d	2H	Aromatic protons meta to the nitro group
~7.8	d	1H	Aromatic proton on the central ring
~7.5	dd	1H	Aromatic proton on the central ring
~7.2	d	1H	Aromatic proton on the central ring
~4.3	t	4H	-N-CH ₂ -CH ₂ -O-
~3.8	t	4H	-N-CH ₂ -CH ₂ -O-
~2.2	s	3H	-NH-CO-CH ₃
~2.0	s	6H	-O-CO-CH ₃

Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~169	Carbonyl carbons of acetate groups
~168	Carbonyl carbon of acetamido group
~150	Aromatic carbon attached to the azo group
~148	Aromatic carbon attached to the nitro group
~145	Aromatic carbon attached to the N,N-bis(2-acetoxyethyl)amino group
~142	Aromatic carbon attached to the acetamido group
~129	Aromatic carbons
~125	Aromatic carbons
~123	Aromatic carbons
~118	Aromatic carbons
~61	Methylene carbons (-O-CH ₂ -)
~49	Methylene carbons (-N-CH ₂ -)
~24	Methyl carbon of acetamido group
~21	Methyl carbons of acetate groups

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra for a compound like **Disperse Red 74** is outlined below:

- Sample Preparation:
 - Dissolve 5-10 mg of **Disperse Red 74** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the dye.

- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
- Instrumentation:
 - Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set appropriate parameters, including the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and spectral width.
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the deuterated solvent signal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **Disperse Red 74** and to gain structural information from its fragmentation patterns.

Mass Spectrometry Data

m/z	Interpretation
472.18	$[\text{M}+\text{H}]^+$ (Molecular ion with proton)
494.16	$[\text{M}+\text{Na}]^+$ (Sodium adduct)
429.17	$[\text{M}+\text{H} - \text{CH}_2\text{CO}]^+$ (Loss of a ketene group)
387.16	$[\text{M}+\text{H} - 2(\text{CH}_2\text{CO})]^+$ (Loss of two ketene groups)
327.14	$[\text{M}+\text{H} - 2(\text{CH}_3\text{COOH})]^+$ (Loss of two acetic acid molecules)

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of **Disperse Red 74**:

- Sample Preparation:
 - Prepare a dilute solution of the dye (e.g., 10-100 $\mu\text{g/mL}$) in a solvent compatible with the ionization technique, such as methanol or acetonitrile.
- Instrumentation:
 - A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for a polar molecule like **Disperse Red 74**.
 - The analysis can be performed in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$) and other adducts.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu).
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to

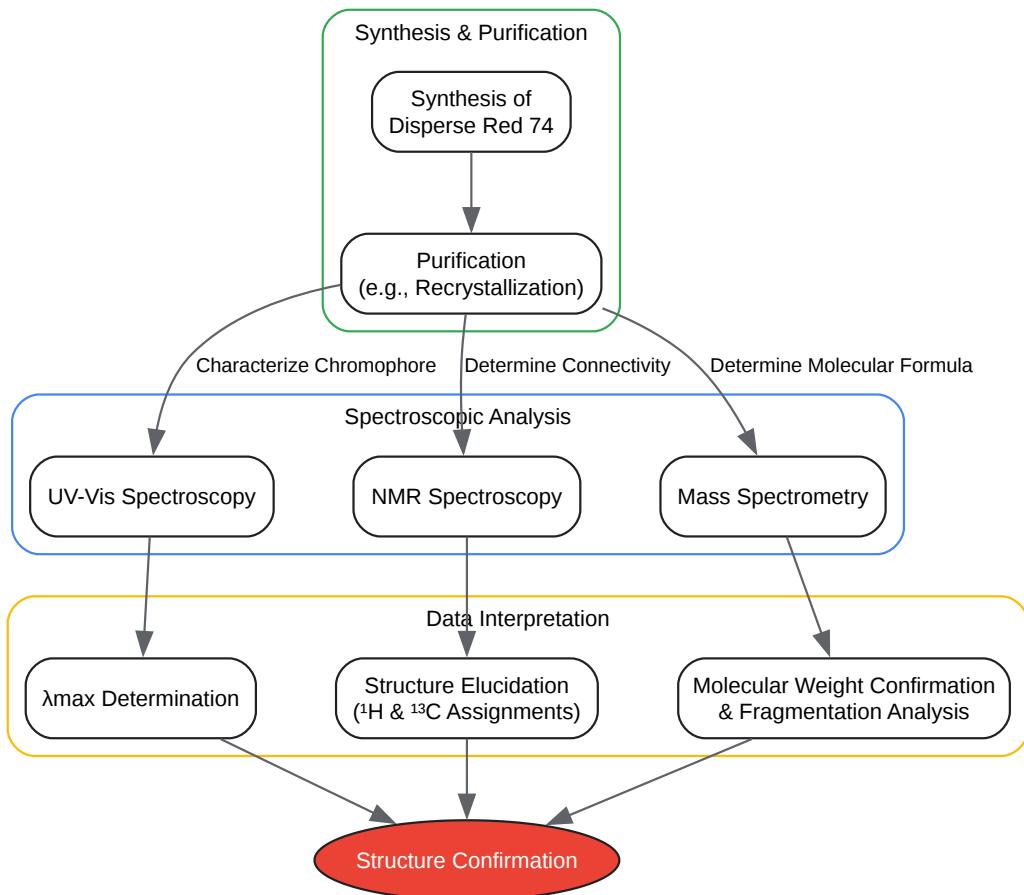
generate fragment ions.

- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern to deduce structural features of the molecule.

Analytical Workflow

The logical flow for the comprehensive spectroscopic analysis of a compound like **Disperse Red 74** is depicted in the following diagram.

Spectroscopic Analysis Workflow for Disperse Red 74

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References

- 1. 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine [dyestuffintermediates.com]
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